Lebanus Cedra
CAS No.:
Cat. No.: VC14554517
Molecular Formula: C29H52O3
Molecular Weight: 448.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H52O3 |
|---|---|
| Molecular Weight | 448.7 g/mol |
| IUPAC Name | (3S,5R,6R,8S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
| Standard InChI | InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24?,25?,26-,27-,28-,29+/m1/s1 |
| Standard InChI Key | VGSSUFQMXBFFTM-DOJFCBCXSA-N |
| Isomeric SMILES | CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
| Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
Labanus Cedra belongs to the stigmastane class of steroids, characterized by a tetracyclic cyclopenta[a]phenanthrene backbone. The compound’s structure includes a 17-(5-ethyl-6-methylheptan-2-yl) side chain and hydroxyl groups at positions 3, 5, and 6 . The stereochemistry is defined as 3β,5α,6β,24R, indicating specific spatial arrangements critical to its biological interactions .
Key Structural Descriptors:
-
SMILES Notation:
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C. -
Rotatable Bonds: 6, contributing to conformational flexibility .
-
Topological Polar Surface Area (TPSA): 60.7 Ų, reflecting its capacity for hydrogen bonding .
The presence of 11 undefined stereocenters underscores the challenges in synthesizing and analyzing this compound .
Physicochemical Properties
Experimental and Predicted Data
Labanus Cedra is a solid at room temperature, with a reported melting point of 250–252°C . Its logP (XLogP3-AA) value of 7.8 suggests high lipophilicity, indicative of membrane permeability and potential bioavailability .
Collision Cross-Section (CCS) Predictions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 449.39891 | 216.0 |
| [M+Na]⁺ | 471.38085 | 219.8 |
| [M-H]⁻ | 447.38435 | 215.9 |
| [M+NH₄]⁺ | 466.42545 | 227.0 |
These values, derived from ion mobility spectrometry, aid in metabolite identification and structural validation .
Natural Occurrence and Ecological Significance
Labanus Cedra has been isolated from Helianthus tuberosus (Jerusalem artichoke) and Casearia membranacea . While its ecological role remains understudied, its presence in these species suggests potential involvement in plant defense mechanisms or stress responses. The stigmastane backbone is common in phytosterols, which regulate membrane fluidity and serve as precursors to bioactive metabolites .
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
Although NMR data are unavailable, the 11 undefined stereocenters imply that advanced techniques like NOESY or J-resolved spectroscopy would be necessary for full configurational analysis .
Synthesis and Industrial Relevance
No synthetic routes to Lebanus Cedra have been reported, likely due to its stereochemical complexity. Industrial applications remain speculative, though its structural similarity to phytosterols suggests potential use in nutraceuticals or as a scaffold for drug design .
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